molecular formula C23H20N2O5 B11086196 4-(2-Methoxyphenyl)-3-(2-methylphenoxy)-1-(3-nitrophenyl)azetidin-2-one

4-(2-Methoxyphenyl)-3-(2-methylphenoxy)-1-(3-nitrophenyl)azetidin-2-one

Cat. No.: B11086196
M. Wt: 404.4 g/mol
InChI Key: OEJIPJWIPVGUBW-UHFFFAOYSA-N
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Description

    4-(2-Methoxyphenyl)-3-(2-methylphenoxy)-1-(3-nitrophenyl)azetidin-2-one: , belongs to the class of azetidinones.

  • Its chemical formula is C24H20N2O5.
  • The compound features a four-membered azetidinone ring, substituted with various aromatic groups.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for the synthesis of other complex molecules.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Researchers explore its potential as an anti-inflammatory or antimicrobial agent.

      Industry: Its applications extend to materials science and organic synthesis.

  • Mechanism of Action

      Targets: Compound X likely interacts with specific receptors or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate its precise mechanism of action.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Compound X’s combination of aromatic substituents and the azetidinone ring sets it apart from other compounds in this class.

    Remember that this information is based on existing knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    : Example reference. : Another example reference. : Yet another example reference.

    Properties

    Molecular Formula

    C23H20N2O5

    Molecular Weight

    404.4 g/mol

    IUPAC Name

    4-(2-methoxyphenyl)-3-(2-methylphenoxy)-1-(3-nitrophenyl)azetidin-2-one

    InChI

    InChI=1S/C23H20N2O5/c1-15-8-3-5-12-19(15)30-22-21(18-11-4-6-13-20(18)29-2)24(23(22)26)16-9-7-10-17(14-16)25(27)28/h3-14,21-22H,1-2H3

    InChI Key

    OEJIPJWIPVGUBW-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC

    Origin of Product

    United States

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